molecular formula C46H58N4O13S B12292333 AnhydrovinblastineN'b-oxideSulfateSalt

AnhydrovinblastineN'b-oxideSulfateSalt

Cat. No.: B12292333
M. Wt: 907.0 g/mol
InChI Key: YBRHCUUCEAQGFE-UHFFFAOYSA-N
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Preparation Methods

The preparation of AnhydrovinblastineN’b-oxideSulfateSalt involves several synthetic routes and reaction conditions. One common method includes the reaction of vinblastine with an oxidizing agent to form the N’b-oxide derivative, followed by the addition of sulfuric acid to produce the sulfate salt. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability and purity of the final product .

Industrial production methods for AnhydrovinblastineN’b-oxideSulfateSalt are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the process would require optimization of reaction parameters to ensure consistent yield and quality.

Chemical Reactions Analysis

AnhydrovinblastineN’b-oxideSulfateSalt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can revert the N’b-oxide group back to its original state.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AnhydrovinblastineN’b-oxideSulfateSalt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AnhydrovinblastineN’b-oxideSulfateSalt involves its interaction with microtubular proteins, leading to the inhibition of mitosis at metaphase. This interaction causes the crystallization of microtubules, resulting in mitotic arrest or cell death. The compound targets specific molecular pathways involved in cell division, making it effective in cancer treatment .

Comparison with Similar Compounds

AnhydrovinblastineN’b-oxideSulfateSalt can be compared with other similar compounds such as vinblastine, vincristine, and vinorelbine. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:

The uniqueness of AnhydrovinblastineN’b-oxideSulfateSalt lies in its specific N’b-oxide and sulfate modifications, which may enhance its cytotoxic properties and provide distinct advantages in certain therapeutic applications .

Properties

Molecular Formula

C46H58N4O13S

Molecular Weight

907.0 g/mol

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4)

InChI Key

YBRHCUUCEAQGFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

Origin of Product

United States

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